molecular formula C19H24O6 B1263648 (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid

(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid

Cat. No. B1263648
M. Wt: 348.4 g/mol
InChI Key: HRJXKKSJPNWKCP-UNXDAHLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid is a 3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid that has 1E,2Z geometry. It is a conjugate acid of a (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oate.

Scientific Research Applications

Metabolic Pathways in Microbial Degradation

  • Microbial Degradation and Enzyme Activity : Comamonas testosteroni TA441 metabolizes testosterone through a series of reactions, involving the transformation of (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid by specific enzymes like TesD, TesE, and others. This compound is a key intermediate in the degradation of steroids by this microorganism (Horinouchi, Hayashi, Koshino, Kurita, & Kudo, 2005). Another study on Comamonas testosteroni TA441 identified various enzymes, including TesD, involved in the breakdown of this compound, providing insights into microbial steroid metabolism (Horinouchi, Hayashi, Koshino, Yamamoto, & Kudo, 2003).

  • Mechanism of Steroid Oxidation by Microorganisms : Studies have explored the oxidation mechanisms of steroids by microorganisms like Nocardia restrictus, providing insights into the metabolism of similar compounds. These findings contribute to understanding the biochemical pathways involved in steroid degradation, which may include compounds structurally similar to (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid (Gibson, Wang, Sih, & Whitlock, 1965).

Steroid Conversion and Synthesis

  • Transformation in Steroid Degradation : Research on the mutation of genes in Comamonas testosteroni TA441 has revealed the accumulation of significant amounts of derivatives related to this compound during steroid degradation. These findings are crucial in understanding steroid catabolism and the role of specific genetic components (Horinouchi, Hayashi, Koshino, & Kudo, 2006).

  • Synthesis of Related Compounds : The synthesis of compounds with pharmacological activity often utilizes similar steroid structures. Research in this area contributes to the development of new drugs and understanding of the chemical properties of these compounds (Vydrina, Kravchenko, Denisova, Yakovleva, & Ishmuratov, 2016).

properties

Product Name

(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid

InChI

InChI=1S/C19H24O6/c1-11(3-6-16(22)18(24)25)14(20)7-4-12-13-5-8-17(23)19(13,2)10-9-15(12)21/h3,6,12-13,22H,4-5,7-10H2,1-2H3,(H,24,25)/b11-3+,16-6-/t12-,13-,19-/m0/s1

InChI Key

HRJXKKSJPNWKCP-UNXDAHLPSA-N

Isomeric SMILES

C/C(=C\C=C(\C(=O)O)/O)/C(=O)CC[C@H]1[C@@H]2CCC(=O)[C@]2(CCC1=O)C

Canonical SMILES

CC(=CC=C(C(=O)O)O)C(=O)CCC1C2CCC(=O)C2(CCC1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
Reactant of Route 2
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
Reactant of Route 3
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
Reactant of Route 4
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
Reactant of Route 5
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
Reactant of Route 6
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.